molecular formula C4H8Cl2N2O4S2 B13974056 Piperazine-1,4-disulfonyl dichloride CAS No. 36959-72-5

Piperazine-1,4-disulfonyl dichloride

Cat. No.: B13974056
CAS No.: 36959-72-5
M. Wt: 283.2 g/mol
InChI Key: COIOMSXMIRZRKR-UHFFFAOYSA-N
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Description

Piperazine-1,4-disulfonyl dichloride (CAS 36959-72-5) is a high-purity chemical building block designed for advanced biochemical and pharmaceutical research. With a molecular formula of C 4 H 8 Cl 2 N 2 O 4 S 2 and a molecular weight of 283.15 g/mol, this compound is offered with a guaranteed purity of 98% . This disulfonyl dichloride serves as a versatile bifunctional linker, enabling chemoselective conjugation to construct sophisticated delivery platforms. Its core research value lies in its potential to facilitate the development of targeted nanocarriers. The molecule can be rationally designed to introduce cationic polyamine functionalities into protein nanocages, such as ferritin, to promote electrostatic interactions with negatively charged therapeutic cargo like siRNA . This application is critical for enhancing the stability and cellular uptake of nucleic acid-based therapies, allowing for efficient gene silencing in target cells through receptor-mediated endocytosis, for instance, via the transferrin receptor 1 (TfR1) overexpressed in many cancer cells . Applications: Our this compound is primarily used in the design and synthesis of novel compounds for drug delivery systems, particularly for the encapsulation and targeted delivery of siRNA and other nucleic acids . It is also a valuable scaffold in organic synthesis and the development of other piperazine-based bioactive molecules. Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

36959-72-5

Molecular Formula

C4H8Cl2N2O4S2

Molecular Weight

283.2 g/mol

IUPAC Name

piperazine-1,4-disulfonyl chloride

InChI

InChI=1S/C4H8Cl2N2O4S2/c5-13(9,10)7-1-2-8(4-3-7)14(6,11)12/h1-4H2

InChI Key

COIOMSXMIRZRKR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1S(=O)(=O)Cl)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Detailed Synthetic Routes and Reaction Conditions

Step Reagents & Conditions Description Yield & Notes
1 Piperazine dissolved in glacial acetic acid (40 °C), cooled to RT Preparation of piperazine solution for reaction
2 Addition of sulfonyl chloride reagent (e.g., methanesulfonyl chloride, benzenesulfonyl chloride) dropwise Electrophilic sulfonylation at nitrogen atoms Reaction monitored by TLC
3 Addition of solid-supported catalyst, stirring for 3-6 hours Catalyzed sulfonylation to improve selectivity Catalyst separated by suction filtration
4 Purification by charcoal treatment, solvent evaporation, precipitation Isolation of pure piperazine-1,4-disulfonyl dichloride Recrystallization yields white crystalline solid
5 Characterization by melting point, NMR, elemental analysis Confirm structure and purity Example: M.p. 171–190 °C, 1H NMR consistent with sulfonylation

Research Findings and Analytical Data

  • Characterization: The products are typically characterized by ^1H NMR, ^13C NMR, elemental analysis, and melting point determination. For instance, 4-(Methoxycarbonyl)piperazine-1-ium chloride shows characteristic NMR signals at 3.70–3.97 ppm (CH2 groups) and 3.65 ppm (OCH3 group).

  • Purity: Acid-base potentiometric titration confirms product purity, often exceeding 99%.

  • Yields: The yields for sulfonylation reactions range from moderate to high (50–85%), depending on reaction conditions and sulfonyl chloride reagent used.

  • Selectivity: Using the piperazine-1-ium cation improves chemoselectivity, reducing by-products and enabling routine synthesis of disulfonylated derivatives.

Comparative Analysis of Preparation Methods

Method Reagents Solvent Catalyst/Base Temperature Yield Advantages Disadvantages
Direct sulfonylation of piperazine Piperazine + sulfonyl chloride Glacial acetic acid, acetone Solid-supported catalyst or base 0 °C to RT 50–70% Simple, straightforward Possible side reactions, less selective
Piperazine-1-ium cation sulfonylation Piperazine protonated + sulfonyl chloride Acetone, dichloromethane Solid-supported catalyst or base RT 60–85% High selectivity, cleaner products Requires protonation step
Reductive amination followed by sulfonylation (in related piperazine derivatives) Multi-step with ketones, amines, sulfonyl chlorides Various organic solvents Reducing agents, bases RT to 50 °C 29–76% (multi-step) Enables complex derivatives More complex, multi-step synthesis

Chemical Reactions Analysis

Types of Reactions

Piperazine-1,4-disulfonyl dichloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Reaction Conditions: These reactions typically require an inert atmosphere, controlled temperature, and sometimes the presence of a catalyst to proceed efficiently.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example:

  • Reaction with amines can produce sulfonamide derivatives.
  • Reaction with alcohols can yield sulfonate esters.

Scientific Research Applications

Piperazine-1,4-disulfonyl dichloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate ester derivatives.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of drugs that target specific biological pathways.

    Industry: this compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of piperazine-1,4-disulfonyl dichloride involves its reactivity towards nucleophiles. The compound’s chlorine atoms are highly reactive and can be readily replaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical synthesis processes to create new compounds with desired properties.

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional distinctions:

Property Piperazine-1,4-disulfonyl Dichloride 1,4-Benzenedisulfonyl Dichloride Butane-1,4-disulfonyl Dichloride
Core Structure Piperazine ring (N₂C₄H₁₀) Benzene ring (C₆H₄) Aliphatic butane chain (C₄H₈)
Molecular Formula C₄H₈Cl₂N₂O₄S₂ C₆H₄Cl₂O₄S₂ C₄H₈Cl₂O₄S₂
Density (g/cm³) ~1.6* 1.690 1.6
Melting Point (°C) Not reported 138 Not reported
Boiling Point (°C) Not reported 375.5 (predicted) 361.9 (predicted)
Key Applications Pharmaceuticals, polymers Surfactants, polymer crosslinkers Flexible linkers in organic synthesis

*Inferred from aliphatic analogs in .

Key Observations :

  • Aromatic vs. Aliphatic vs. Heterocyclic Core : The benzene derivative (aromatic) exhibits higher thermal stability (melting point: 138°C) due to π-π stacking, while the piperazine analog benefits from hydrogen-bonding interactions in crystalline states . The butane derivative’s aliphatic chain offers flexibility, making it suitable for spacer applications in supramolecular chemistry .
  • Reactivity : this compound reacts more readily with amines due to the electron-donating nitrogen atoms in the piperazine ring, whereas the benzene analog undergoes slower electrophilic substitution .

Crystallographic and Hydrogen-Bonding Behavior

Crystal packing varies significantly:

  • Piperazine Derivatives : Exhibit chair conformations with N–H···Cl hydrogen bonds and weak C–H···Cl interactions, forming 3D networks .
  • Benzene Derivatives : Planar structures stabilized by π-π interactions and S=O···H hydrogen bonds .
  • Butane Derivatives : Flexible chains lead to less ordered packing, with weaker van der Waals interactions .

Pharmaceutical Relevance

This compound is pivotal in synthesizing vardenafil analogs, where its sulfonamide linkages enhance drug-receptor interactions . In contrast, benzene derivatives are less common in pharmaceuticals due to rigidity and toxicity concerns.

Flame Retardancy

Piperazine sulfonyl derivatives, such as tetraethyl piperazine-1,4-diyldiphosphonate (TEPP), demonstrate flame-retardant properties in cotton fabrics, outperforming aliphatic analogs in thermal stability .

Biological Activity

Piperazine-1,4-disulfonyl dichloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its piperazine core, which is a six-membered heterocyclic compound containing two nitrogen atoms. The disulfonyl dichloride functional groups enhance its reactivity and potential for biological applications. The synthesis typically involves the reaction of piperazine with sulfonyl chlorides under controlled conditions to yield the desired compound.

Antiviral Properties

Recent studies have indicated that piperazine derivatives exhibit significant antiviral activity. For instance, analogues of this compound have been identified as potent inhibitors of the chikungunya virus (CHIKV). One study demonstrated that modifications to the piperazine structure could enhance antiviral efficacy while maintaining low cytotoxicity levels . The structure-activity relationship (SAR) analysis revealed that certain substitutions led to improved selectivity and potency against CHIKV.

Antioxidant Activity

Another area of research has focused on the antioxidant properties of piperazine derivatives. A series of 1,4-disubstituted piperazine-2,5-diones were evaluated for their ability to reduce oxidative stress in neuronal cells. The findings suggested that these compounds could protect cells from hydrogen peroxide-induced damage, highlighting their potential as therapeutic agents in neurodegenerative diseases .

Study 1: Antiviral Efficacy Against CHIKV

In a comprehensive study aimed at developing antiviral agents, researchers synthesized various piperazine derivatives and tested their activity against CHIKV. The most promising compound exhibited a selectivity index greater than 61, indicating a favorable therapeutic window. This study underscored the importance of structural modifications in enhancing biological activity .

Study 2: Antioxidative Mechanisms

A separate investigation into the antioxidative properties of piperazine derivatives revealed that certain compounds could significantly decrease reactive oxygen species (ROS) production and stabilize mitochondrial membranes. This mechanism was linked to an IL-6/Nrf2 positive-feedback loop, suggesting a novel pathway for neuroprotection .

Summary of Biological Activities

Activity Description Key Findings
Antiviral Inhibition of viruses such as CHIKVHigh selectivity index; structural modifications enhance potency
Antioxidant Protection against oxidative stress in neuronal cellsReduction of ROS; stabilization of mitochondrial membranes; involvement of IL-6/Nrf2 pathway
Cytotoxicity Evaluation of safety profiles in vitroLow cytotoxicity observed at effective concentrations; potential for therapeutic applications in diseases

Q & A

Q. What synthetic strategies are most effective for preparing Piperazine-1,4-disulfonyl dichloride, and how can reaction conditions be optimized to minimize hydrolysis?

this compound is typically synthesized via sulfonation of piperazine using chlorosulfonic acid, followed by controlled chlorination. Key parameters include maintaining anhydrous conditions to prevent hydrolysis of sulfonyl chloride groups . Temperature control (0–5°C) during sulfonation reduces side reactions, while stoichiometric excess of chlorinating agents (e.g., PCl₅) ensures complete conversion. Post-reaction quenching with ice water and rapid isolation via vacuum filtration are critical to stabilize the product .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

  • FT-IR : Peaks at ~1360 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl groups.
  • ¹H/¹³C NMR : Piperazine ring protons appear as a singlet (~δ 3.2 ppm), while sulfonyl chloride groups quaternary carbons resonate at ~δ 50 ppm .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to validate bond lengths (e.g., S–Cl ≈ 1.99 Å) and dihedral angles .

Q. What safety protocols are essential when handling this compound in the laboratory?

The compound’s high reactivity requires:

  • Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods to prevent exposure to toxic HCl fumes .
  • Storage : Anhydrous, inert atmospheres (argon) at ≤4°C to prevent decomposition .
  • Spill management : Neutralization with sodium bicarbonate followed by absorption in vermiculite .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the nucleophilic substitution reactivity of this compound?

Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states, while elevated temperatures (40–60°C) accelerate substitution but risk sulfonate ester formation. Kinetic studies using HPLC or LC-MS can monitor reaction progress and identify competing pathways (e.g., hydrolysis vs. amine substitution) . Computational modeling (DFT) predicts solvent effects on activation energy, aiding in solvent selection .

Q. What mechanistic insights explain the compound’s instability under basic aqueous conditions?

Hydrolysis proceeds via a two-step mechanism:

  • Step 1 : Nucleophilic attack by hydroxide on sulfur, forming a tetrahedral intermediate.
  • Step 2 : Collapse of the intermediate to release Cl⁻ and generate piperazine-1,4-disulfonic acid. pH-dependent studies (pH 7–12) show pseudo-first-order kinetics, with rate constants increasing exponentially above pH 10 . Stabilizing strategies include buffered reactions (pH 6–8) or using phase-transfer catalysts .

Q. How can computational tools predict the compound’s interaction with biological targets, such as enzymes or receptors?

Molecular docking (e.g., AutoDock Vina) and MD simulations model binding affinities to targets like flavanone synthase (FLS). Hydrogen bonding between sulfonyl oxygens and active-site residues (e.g., Arg156) enhances binding stability. Free energy calculations (MM-PBSA) quantify interaction strengths, guiding structure-activity relationship (SAR) studies .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Discrepancies in bond angles or space groups (e.g., monoclinic vs. orthorhombic) often arise from twinning or disorder. Remedies include:

  • High-resolution data collection : Synchrotron radiation improves signal-to-noise ratios.
  • TWINLAW analysis in SHELXL : Identifies twin laws and refines twin fractions .
  • Hirshfeld surface analysis : Visualizes intermolecular interactions to validate packing models .

Methodological Considerations

  • Synthetic Optimization : Use design of experiments (DoE) to map the interplay of temperature, solvent, and reagent ratios .
  • Data Validation : Cross-reference crystallographic data with Cambridge Structural Database (CSD) entries to confirm structural novelty .
  • Toxicity Screening : In vitro assays (e.g., Ames test) assess mutagenicity before biological studies .

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